1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol
Overview
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol is an organic compound with the molecular formula C15H22O and a molecular weight of 218.34 g/mol It is a derivative of tetrahydronaphthalene, featuring a pentanol group attached to the first carbon of the tetrahydronaphthalene ring
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol typically involves the hydrogenation of naphthol derivatives. One common method is the catalytic hydrogenation of naphthol in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process. Industrial production methods may involve similar hydrogenation techniques but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalen-2-ol: This compound has a similar tetrahydronaphthalene structure but with a hydroxyl group at the second carbon position.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: This compound features two hydroxyl groups and is used as a complexing agent.
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: This derivative includes an amino group and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural configuration and the presence of the pentanol group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h3-4,7,10,13-14,16H,2,5-6,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPFAVCGSKZBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCC2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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